

(6)-Shogaol: A Comprehensive Physicochemical and Biological Profile

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(6)-Shogaol, a pungent bioactive compound predominantly found in dried ginger (Zingiber officinale), has garnered significant attention within the scientific community for its diverse pharmacological activities. Arising from the dehydration of its precursor, (6)-gingerol, during storage or processing, (6)-Shogaol exhibits potent anti-inflammatory, antioxidant, and anticancer properties.[1][2] This technical guide provides a comprehensive overview of the physicochemical properties of (6)-Shogaol, detailed experimental protocols for its characterization, and an exploration of the key signaling pathways it modulates. All quantitative data are summarized in structured tables for ease of reference, and complex biological interactions are visualized through detailed diagrams.

Physicochemical Properties

(6)-Shogaol is a phenolic compound characterized by a vanillyl group attached to a 1-decen-3-one moiety.[3] Its chemical structure, featuring an α,β -unsaturated carbonyl group, is believed to be crucial for its enhanced biological activity compared to its gingerol counterparts.[1]



Property	Value	Reference
Molecular Formula	C17H24O3	[3][4][5]
Molecular Weight	276.37 g/mol	[3][4][6]
Physical Description	Oily liquid	[6][7]
Boiling Point	427.0 to 428.0 °C at 760 mmHg (predicted)	[1][5]
рКа	10.01 ± 0.20 (predicted)	[8]
logP (o/w)	3.789 (estimated)	

Table 1: General Physicochemical Properties of (6)-Shogaol

Solvent	Solubility	Reference
Water	3.378 mg/L at 25 °C (estimated)	[1]
21.39 ± 2.53 μg/mL	[9]	
Ethanol	Soluble (≥125.6 mg/mL)	[7]
DMSO	Soluble (approx. 20 mg/mL, ≥27.6 mg/mL)	[7][10]
Dimethylformamide	Soluble (approx. 20 mg/mL)	[10]
Chloroform	Soluble	[6]
Dichloromethane	Soluble	[6]
Ethyl Acetate	Soluble	[6]
Acetone	Soluble	[6]
Paraffin Oil	Insoluble	[1]
Aqueous Buffers	Sparingly soluble	[10]
1:3 Ethanol:PBS (pH 7.2)	Approx. 0.25 mg/mL	[10]



Table 2: Solubility of (6)-Shogaol

Technique	Wavelength (λmax) / Shift (δ) / m/z	Reference
UV-Vis Spectroscopy	203, 224, 281 nm	[10]
200, 226, 282 nm	[11][12]	
¹H NMR	See cited literature for detailed shifts	[13][14][15][16]
¹³ C NMR	See cited literature for detailed shifts	[13][14][16]
Mass Spectrometry (LC-MS)	[M+H]+ at m/z 277.18	[14]

Table 3: Spectroscopic Data for (6)-Shogaol

Experimental Protocols Determination of Melting/Boiling Point

Given that **(6)-Shogaol** is an oily liquid at room temperature, determining its boiling point is more relevant than its melting point. A standard method for determining the boiling point of a high-boiling liquid is the distillation method.

Protocol: Boiling Point Determination by Distillation

- Apparatus Setup: Assemble a simple distillation apparatus using a round-bottom flask, a condenser, a thermometer, and a collection flask.
- Sample Preparation: Place approximately 5-10 mL of purified (6)-Shogaol into the roundbottom flask along with a few boiling chips to ensure smooth boiling.
- Heating: Gently heat the flask using a heating mantle.
- Temperature Reading: Position the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.



- Observation: Record the temperature at which a steady stream of distillate is collected in the receiving flask. This temperature represents the boiling point.
- Pressure Correction: Note the atmospheric pressure during the experiment and, if necessary, correct the observed boiling point to the standard pressure of 760 mmHg using a nomograph.

Solubility Determination

The shake-flask method is a reliable technique for determining the equilibrium solubility of a compound in a specific solvent.

Protocol: Solubility Determination by Shake-Flask Method

- Sample Preparation: Add an excess amount of (6)-Shogaol to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed vial.
- Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: Centrifuge the suspension to separate the undissolved solute from the saturated solution.
- Quantification: Carefully withdraw an aliquot of the clear supernatant and determine the
 concentration of (6)-Shogaol using a validated analytical method such as UV-Vis
 spectroscopy or HPLC.
- Calculation: The determined concentration represents the equilibrium solubility of (6) Shogaol in that solvent at the specified temperature.

pKa Determination

The pKa of a phenolic compound like **(6)-Shogaol** can be determined spectrophotometrically by measuring the change in its UV-Vis absorbance as a function of pH.

Protocol: Spectrophotometric pKa Determination



- Stock Solution Preparation: Prepare a stock solution of **(6)-Shogaol** in a suitable organic solvent (e.g., ethanol).
- Buffer Preparation: Prepare a series of buffer solutions with a range of known pH values (e.g., from pH 2 to 12).
- Sample Preparation: Add a small, constant volume of the (6)-Shogaol stock solution to each buffer solution to create a series of solutions with the same total concentration of (6)-Shogaol but different pH values.
- UV-Vis Measurement: Record the UV-Vis spectrum for each solution over a relevant wavelength range (e.g., 200-400 nm).
- Data Analysis: Identify the wavelength of maximum absorbance difference between the
 acidic and basic forms of (6)-Shogaol. Plot the absorbance at this wavelength against the
 pH. The pKa is the pH at which the absorbance is halfway between the minimum and
 maximum values, which can be determined by fitting the data to the Henderson-Hasselbalch
 equation.

Analytical Characterization

a. UV-Vis Spectroscopy

Protocol: Quantitative Analysis by UV-Vis Spectroscopy

- Standard Preparation: Prepare a series of standard solutions of **(6)-Shogaol** of known concentrations in a suitable solvent (e.g., ethanol).
- Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax), which is approximately 281 nm. Plot a calibration curve of absorbance versus concentration.
- Sample Analysis: Prepare a solution of the unknown sample in the same solvent and measure its absorbance at the same λmax.
- Concentration Determination: Use the calibration curve to determine the concentration of (6) Shogaol in the unknown sample.



b. Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol: NMR Sample Preparation and Analysis

- Sample Preparation: Dissolve 5-10 mg of purified **(6)-Shogaol** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
- Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
- Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.
- Data Processing: Process the acquired data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra for structural elucidation.
- c. Liquid Chromatography-Mass Spectrometry (LC-MS)

Protocol: LC-MS Analysis

- Sample Preparation: Prepare a dilute solution of **(6)-Shogaol** in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile). Filter the sample through a 0.22 μm syringe filter.
- LC Conditions: Use a C18 reversed-phase column with a gradient elution of water and acetonitrile, both typically containing a small amount of formic acid to improve peak shape and ionization.
- MS Conditions: Employ an electrospray ionization (ESI) source in positive ion mode. Set the
 mass spectrometer to scan a relevant m/z range or to perform selected ion monitoring (SIM)
 for the protonated molecule [M+H]+ of (6)-Shogaol (m/z 277.2).
- Data Analysis: Analyze the resulting chromatogram and mass spectrum to confirm the presence and purity of (6)-Shogaol.

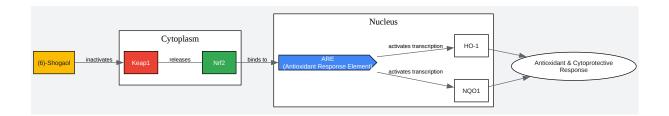
Signaling Pathways Modulated by (6)-Shogaol

(6)-Shogaol exerts its biological effects by modulating several key signaling pathways involved in inflammation, oxidative stress, and apoptosis.



Nrf2/HO-1 Signaling Pathway

(6)-Shogaol is a potent activator of the Nrf2-antioxidant response element (ARE) signaling pathway, which plays a crucial role in cellular defense against oxidative stress.



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Caption: **(6)-Shogaol** activates the Nrf2/ARE pathway.

TLR4/NF-kB Signaling Pathway

(6)-Shogaol has been shown to inhibit the TLR4/NF-κB signaling pathway, a key regulator of the inflammatory response.[7][14]



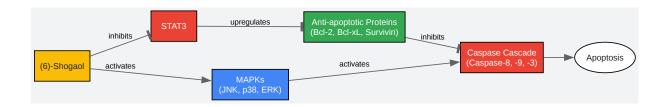
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Caption: (6)-Shogaol inhibits the TLR4/NF-kB pathway.



Apoptosis Signaling Pathway

(6)-Shogaol can induce apoptosis in cancer cells through multiple mechanisms, including the modulation of the STAT3 and MAPK signaling pathways.[3][10]



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Caption: (6)-Shogaol induces apoptosis via STAT3/MAPK pathways.

Conclusion

(6)-Shogaol is a promising natural compound with well-defined physicochemical properties and significant biological activities. This guide provides a foundational resource for researchers and drug development professionals, offering standardized protocols for its characterization and a visual representation of its mechanisms of action. Further research into the therapeutic potential of **(6)-Shogaol** is warranted, particularly in the areas of inflammatory diseases and oncology.

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